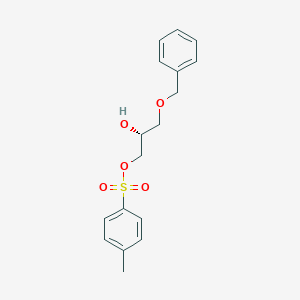

2,3-Dihydroxypropyl 26-hydroxyhexacosanoate

説明

Synthesis Analysis

The synthesis of closely related compounds involves complex processes, such as methanolysis of cerebrin phosphate from baker's yeast, yielding major ester components including 2,3-dihydroxyhexacosanoic acid, indicating the compound's synthesis involves multi-step organic reactions and precise control over reaction conditions to achieve desired hydroxylation patterns (Hoshi, Kishimoto, & Hignite, 1973).

Molecular Structure Analysis

Structural analyses, such as X-ray diffraction, have played a critical role in determining the configuration of molecules similar to 2,3-dihydroxypropyl 26-hydroxyhexacosanoate. For instance, studies on related compounds have utilized single-crystal x-ray diffraction data to determine configurations, illustrating the importance of such techniques in understanding the molecular structure (Smith & Raymond, 1980).

Chemical Reactions and Properties

Chemical reactions involving compounds with similar hydroxylation patterns typically involve periodate reactions, which are indicative of the chemical behavior of dihydroxy fatty acids. These reactions, along with gas-liquid chromatography, are essential for isolating and characterizing such compounds, showcasing their reactivity and functional group transformations (Hoshi, Kishimoto, & Hignite, 1973).

Physical Properties Analysis

The physical properties of compounds like 2,3-dihydroxypropyl 26-hydroxyhexacosanoate are often studied through techniques such as powder X-ray diffraction (PXRD) and solid-state nuclear magnetic resonance (SSNMR), which provide insights into polymorphism, molecular packing, and solid-state conformations. These methods are crucial for understanding the physical state, stability, and solubility of the compound (Vogt, Williams, Johnson, & Copley, 2013).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, are closely related to the compound's structure and the presence of functional groups. Studies on similar molecules highlight the importance of functional groups in determining the chemical behavior, interaction with other molecules, and potential for forming derivatives or undergoing specific chemical reactions (Hoshi, Kishimoto, & Hignite, 1973).

科学的研究の応用

Bile Acid and Sterol Solubilization : 2-hydroxypropyl-beta-cyclodextrin, a related compound, has been used to prepare stable aqueous solutions of various cholesterol and bile acids. These solutions are suitable for cell culture studies and for parenteral administration to animals (De Caprio, Yun, & Javitt, 1992).

Metabolites from Halimeda Xishaensi : Research identified several compounds, including 2,3-dihydroxypropyl tricosanoate, from the Halimeda Xishaensi, highlighting its potential for various biochemical applications (Xiao, 2005).

Polyhydroxyalkanoates in Tissue Engineering : Polyhydroxyalkanoates (PHA), a group of polyesters including compounds similar to 2,3-Dihydroxypropyl 26-hydroxyhexacosanoate, are used in tissue engineering due to their biodegradability and thermoprocessability. They have applications in medical devices and tissue engineering (Chen & Wu, 2005).

Melt Stabilization in Polypropylene : Hydroxytyrosol, related in function, has been evaluated for its antioxidant performance in polypropylene processing, demonstrating potential in polymer stabilization (Peltzer et al., 2010).

Microstructure Studies : Studies on cellulose acetate phthalate/hydroxypropyl cellulose blends provide insights into specific interactions and morphology important in pharmaceutical applications (Dobos et al., 2012).

Tissue Engineering Scaffolds : PHA/inorganic phase composites have been explored for tissue engineering, showing improved mechanical properties and bioactivity, relevant for biomedical applications (Misra et al., 2006).

Differentiation of Stem Cells : The use of PHA, including derivatives of 2,3-dihydroxypropyl, in scaffolds has shown to promote differentiation of human bone marrow mesenchymal stem cells into nerve cells, useful in nerve tissue engineering (Wang et al., 2010).

2-Hydroxy Acids in Microalgae : The occurrence of 2-hydroxy acids in microalgae, including compounds similar to 2,3-Dihydroxypropyl 26-hydroxyhexacosanoate, has been studied, indicating their role in algal species classification and as a natural source of these acids (Matsumoto, Shioya, & Nagashima, 1984).

特性

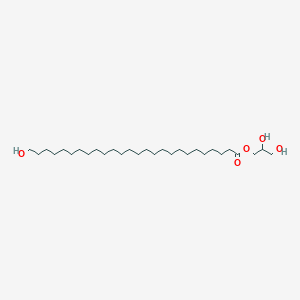

IUPAC Name |

2,3-dihydroxypropyl 26-hydroxyhexacosanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H58O5/c30-25-23-21-19-17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18-20-22-24-29(33)34-27-28(32)26-31/h28,30-32H,1-27H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APLJPCNYUIMBNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCCCCCCCCCC(=O)OCC(CO)O)CCCCCCCCCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H58O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

486.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-Benzyl-2-oxa-7-azaspiro[4.4]nonan-1-one](/img/structure/B54950.png)

![4-methyl-N-[(1R,2R)-2-[(4-methylphenyl)sulfonylamino]-1,2-diphenylethyl]benzenesulfonamide](/img/structure/B54974.png)